![molecular formula C7H12O2 B2660505 (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol CAS No. 102628-95-5](/img/structure/B2660505.png)
(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” is a chemical compound with the molecular formula C7H12O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” can be represented by the InChI code: 1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2 . The compound has a molecular weight of 128.17 g/mol .
Physical And Chemical Properties Analysis
“(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” has a molecular weight of 128.17 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 114 . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Glucose Monitoring
(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol: has been studied for its electrochemical properties. Researchers have characterized it as a hydroxylamine compound and explored its potential in glucose sensing . Although the initial cyclic voltammogram may be unstable, subsequent cycles allow for reproducible analysis of ethanol and glucose.
Surface Modification and Nanoparticle Dispersion
This compound can serve as a silane-based coupling agent to functionalize diverse substrates. By modifying surfaces, it enhances the dispersion of nanoparticles. Additionally, it acts as an adhesion promoter when treating precursor materials with epoxy silanes .
Baeyer–Villiger Oxidation and Cleavage of C–C Bonds
The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is a common reaction that cleaves C–C bonds in 7-oxabicyclo[2.2.1]heptanes. Other routes, such as retro-Claisen, retro-Diekmann, and Grob fragmentations, have also been explored .
Eigenschaften
IUPAC Name |
2-oxabicyclo[4.1.0]heptan-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEMQBFOENIWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2660422.png)

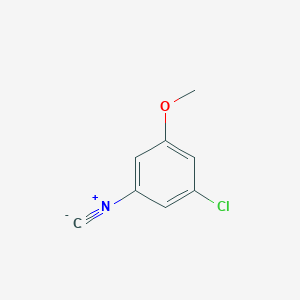



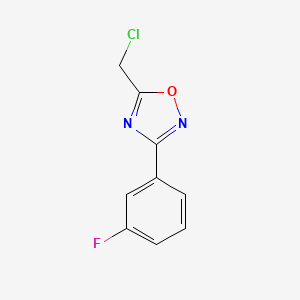

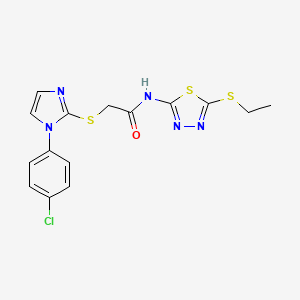
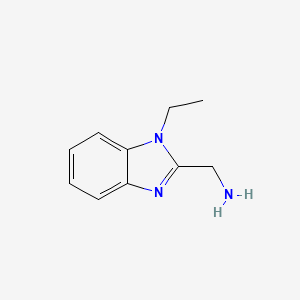
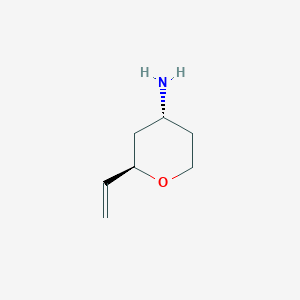
![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
![4-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2660441.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2660443.png)